Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate
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Overview
Description
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a heterocyclic compound that features a thiazole and pyrazine ring system
Mechanism of Action
Target of Action
Related compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.
Mode of Action
The molecular interactions of related compounds in docking studies reveal their suitability for further development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate typically involves the formation of the thiazole and pyrazine rings followed by their fusion. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization from ethanol to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole and pyrano[2,3-d]thiazole have similar structural motifs and biological activities.
Pyrazine derivatives: Compounds such as pyrazine and its derivatives share similar chemical properties and applications.
Uniqueness
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is unique due to the specific combination of thiazole and pyrazine rings, which confer distinct biological activities not commonly found in other compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-2-15-8(14)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKMFPKLPRESBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC=C(N=C2S1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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